molecular formula C5H12O5 B610474 Ribitol CAS No. 488-81-3

Ribitol

Cat. No.: B610474
CAS No.: 488-81-3
M. Wt: 152.15 g/mol
InChI Key: HEBKCHPVOIAQTA-NGQZWQHPSA-N
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Biochemical Analysis

Biochemical Properties

Ribitol interacts with various enzymes, proteins, and other biomolecules. It has been reported that this compound supplementation enhances the utilization of glucose by glycolysis . This indicates that this compound plays a crucial role in the biochemical reactions involving glucose metabolism.

Cellular Effects

This compound has a significant effect on various types of cells and cellular processes. For instance, in breast cancer cells, this compound supplementation has been found to enhance glycolysis, leading to alterations in metabolic pathways . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to interact with biomolecules, leading to changes in gene expression and enzyme activation . For instance, this compound supplementation has been found to enhance nucleotide biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has been found to influence the TCA cycle, demonstrating the adaptive capability of cancer cells to the nutritional environment . This suggests that this compound has long-term effects on cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it has been found to alter multiple metabolic pathways of central carbon metabolism with enhanced glycolysis . This suggests that this compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ribitol can be synthesized through the reduction of ribose using catalytic hydrogenation. This process typically involves the use of a catalyst such as Raney nickel under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: Industrial production of this compound often involves the bioconversion of ribose using microbial fermentation. Specific strains of bacteria or yeast are employed to convert ribose into this compound under controlled fermentation conditions . This method is preferred due to its efficiency and lower environmental impact compared to chemical synthesis.

Types of Reactions:

    Oxidation: this compound can be oxidized to ribose or ribonic acid using oxidizing agents such as nitric acid.

    Reduction: this compound itself is a product of the reduction of ribose.

    Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Nitric acid or other strong oxidizing agents.

    Reduction: Hydrogen gas with a catalyst like Raney nickel.

    Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.

Major Products Formed:

    Oxidation: Ribose, ribonic acid.

    Reduction: this compound.

    Substitution: Esterified or etherified derivatives of this compound.

Scientific Research Applications

Ribitol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ribitol is similar to other sugar alcohols such as xylitol, sorbitol, and mannitol. it is unique in its specific biological roles and applications:

This compound’s involvement in metabolic pathways and its role in glycosylation processes distinguish it from these other sugar alcohols.

Properties

IUPAC Name

(2S,4R)-pentane-1,2,3,4,5-pentol
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InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?
Source PubChem
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InChI Key

HEBKCHPVOIAQTA-NGQZWQHPSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CO)O)O)O)O
Source PubChem
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Isomeric SMILES

C([C@H](C([C@H](CO)O)O)O)O
Source PubChem
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Molecular Formula

C5H12O5
Record name XYLITOL
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Record name xylitol
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DSSTOX Substance ID

DTXSID601032335
Record name Adonitol
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Molecular Weight

152.15 g/mol
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Physical Description

NKRA, White, crystalline powder, practically odourless., Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid; Metastable form is hygroscopic; [Merck Index] White Solid; Practically odorless; [JECFA] White odorless crystals or powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Xylitol
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Record name XYLITOL
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Boiling Point

215-217, 216 °C
Record name Xylitol
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Solubility

Very soluble in water, sparingly soluble in ethanol, Very soluble in water, pyridene, ethanol
Record name XYLITOL
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Vapor Pressure

0.00247 [mmHg]
Record name Xylitol
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Mechanism of Action

Xylitol is initially taken up by the microorganism and accumulates intracellularly. Accumulated xylitol is transported into an energy-consuming cycle, or the inducible fructose transport system. It is converted to non-metabolizable, toxic xylitol-5-phosphate via phosphoenolpyruvate: a constitutive fructose phosphotransferase system by _S. mutans_. This metabolic process of xylitol, without the gain of any energy molecules, results in the development of intracellular vacuoles and cell membrane degradation. _S. mutans_ dephosphorylates xylitol-5-phosphate and expels it from the cell, in which requires energy consumption. This ultimately leading to starving of microorganism and growth inhibition. Long-term exposure to xylitol can cause microorganisms to develop resistance to xylitol. This clinically beneficial selection process creates xylitol-resistant mutans strains that are less virulent and less cariogenic than their parent strains. Xylitol also increases the concentrations of ammonia and amino acids in plaque, thereby neutralizing plaque acids. A study suggests that xylitol may also promote remineralization of deeper layers of demineralized enamel by facilitating Ca2+ and phosphate movement and accessibility.
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Color/Form

Monoclinic crystals from alcohol

CAS No.

87-99-0, 488-81-3
Record name Xylitol [INN:BAN:JAN:NF]
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Melting Point

92-96, 92 to 96 °C, 93.5 °C, Colorless, monoclinic, lath-shaped crystals from anhydrous methanol; hygroscopic; mp: 61-61.5 °C /Metastable form/
Record name Xylitol
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Synthesis routes and methods I

Procedure details

It is known from European Patent No. 421,882, of which the Applicant is proprietor, to obtain xylitol syrups having a xylitol content of 80% to 90%, the remainder being essentially composed of D-arabitol, pentitol of the natural D series of sugars. These syrups, which are not very viscous and which are particularly well adapted to the crystallization of xylitol, are obtained by microbiological conversion of glucose to D-arabitol, microbiological oxidation of D-arabitol, to D-xylulose, enzymatic isomerization of D-xylulose to D-xylose and then catalytic hydrogenation of the mixture of D-xylulose and D-xylose to xylitol and D-arabitol. These xylitol syrups, which do not contain L-arabitol or galactitol but only D-arabitol as accompanying polyol, permit easy extraction of three crops of pure xylitol crystals.
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Synthesis routes and methods II

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